molecular formula C8H18N2S B13331023 2-Methyl-1-thiomorpholinopropan-2-amine

2-Methyl-1-thiomorpholinopropan-2-amine

Cat. No.: B13331023
M. Wt: 174.31 g/mol
InChI Key: MBGLATKUTCJCJN-UHFFFAOYSA-N
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Description

2-Methyl-1-thiomorpholinopropan-2-amine is a thiomorpholine-containing amine derivative. Its structure features a central propan-2-amine backbone substituted with a methyl group and a thiomorpholine ring (a sulfur-containing morpholine analog).

According to CymitQuimica's catalog, this compound was previously available for research purposes but is currently discontinued, limiting its commercial accessibility . Its synthesis pathway may involve intermediates such as hydroxymethyl-methylethanaminium chloride, as suggested by related structural reports .

Properties

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

2-methyl-1-thiomorpholin-4-ylpropan-2-amine

InChI

InChI=1S/C8H18N2S/c1-8(2,9)7-10-3-5-11-6-4-10/h3-7,9H2,1-2H3

InChI Key

MBGLATKUTCJCJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCSCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-thiomorpholinopropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-propanol with thiomorpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of 2-Methyl-1-thiomorpholinopropan-2-amine may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-thiomorpholinopropan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the molecule, which can act as nucleophiles or electrophiles depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions and result in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or thiols.

    Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, with common reagents including alkyl halides and acyl chlorides. These reactions can be catalyzed by acids or bases and result in the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols. Substitution reactions can lead to a wide range of substituted thiomorpholine derivatives.

Scientific Research Applications

2-Methyl-1-thiomorpholinopropan-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, 2-Methyl-1-thiomorpholinopropan-2-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its use as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, 2-Methyl-1-thiomorpholinopropan-2-amine can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-thiomorpholinopropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This mechanism is of interest in the development of treatments for neurological disorders such as depression and Parkinson’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-Methyl-1-thiomorpholinopropan-2-amine is compared with structurally analogous amines below.

Structural and Functional Differences

The table below highlights key structural variations and implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
2-Methyl-1-thiomorpholinopropan-2-amine C₈H₁₆N₂S 188.29 g/mol Thiomorpholine ring Bioactive research
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 g/mol Thiophene, hydroxyl group Pharmaceutical impurities
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol C₁₈H₂₁NOS 307.43 g/mol Naphthalene, thiophene USP-regulated impurities
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₂₀NOS 306.42 g/mol Naphthalene ether, thiophene High-purity pharmaceutical synthesis
Key Observations:

Thiophene substituents (e.g., in 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) introduce aromaticity and π-π stacking capabilities, which may influence binding affinity in drug-receptor interactions . Naphthalene groups (e.g., in 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) increase molecular weight and hydrophobicity, likely affecting metabolic stability .

Synthetic Relevance: 2-Methyl-1-thiomorpholinopropan-2-amine may serve as a precursor for sulfur-modified amines like 2-methyl-1-(methyl-thio)propane-2-amine, as inferred from intermediate synthesis pathways . In contrast, naphthalene-containing analogs are often monitored as impurities in pharmaceuticals (e.g., drospirenone/ethinyl estradiol formulations), necessitating stringent USP acceptance criteria .

Applications: The discontinued status of 2-Methyl-1-thiomorpholinopropan-2-amine contrasts with the regulated use of its analogs in pharmaceutical quality control, highlighting divergent industrial priorities .

Research and Development Considerations

  • Synthetic Challenges : Thiomorpholine derivatives require precise sulfur incorporation during synthesis, whereas thiophene/naphthalene analogs may involve cross-coupling or electrophilic substitution reactions .

Biological Activity

2-Methyl-1-thiomorpholinopropan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiomorpholine ring, which is known for its ability to enhance bioactivity through interactions with biological targets. The presence of the methyl group at the 2-position contributes to its lipophilicity, potentially affecting its permeability across cellular membranes.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of 2-Methyl-1-thiomorpholinopropan-2-amine derivatives. For instance, derivatives containing the thiomorpholine moiety have shown significant inhibition against various bacterial strains. A study indicated that certain derivatives exhibited zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

CompoundBacterial StrainZone of Inhibition (mm)Concentration (μg/disk)
18aSalmonella typhi15–19500
18bE. coli15–19500

Anticancer Activity

The anticancer potential of compounds related to 2-Methyl-1-thiomorpholinopropan-2-amine has been explored in various studies. For example, derivatives have shown promising results against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, indicating their potential as anticancer agents .

Cell LineCompound TestedIC50 (μM)
HepG24116.4
PC124115.2

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules such as proteins and nucleic acids. The mesoionic nature of thiomorpholine derivatives allows for strong interactions with these targets, enhancing their biological efficacy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiomorpholine derivatives:

  • Antimicrobial Evaluation : A series of substituted thiomorpholine compounds were synthesized and evaluated against a panel of bacterial strains, demonstrating significant antimicrobial activity.
  • Anticancer Studies : In vitro assays revealed that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting a need for further investigation into their mechanisms and potential clinical applications.

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